
1,3-Dihydroxy-2-propanone-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-2-propanone-2-13C can be synthesized through the catalytic oxidation of glycerol. This process involves the use of acetic acid bacteria, such as Gluconobacter oxydans, which exhibit high activity of glycerol dehydrogenase . The reaction is typically carried out in an aqueous solution of glycerol at a pH of 7.5 and a temperature of 23°C, using immobilized cell preparations of the bacteria as the biocatalyst .
Industrial Production Methods
Industrial production of this compound primarily relies on microbial fermentation. The process involves the incomplete oxidation of glycerol by acetic acid bacteria, resulting in the formation of dihydroxyacetone. This method is preferred due to its high efficiency and the overproduction of glycerol by the biodiesel industry .
化学反応の分析
Types of Reactions
1,3-Dihydroxy-2-propanone-2-13C undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyacetone phosphate, an important intermediate in glycolysis.
Reduction: It can be reduced to glycerol, a common reaction in carbohydrate metabolism.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The Maillard reaction occurs under mild heating conditions in the presence of amino acids.
Major Products Formed
Oxidation: Dihydroxyacetone phosphate.
Reduction: Glycerol.
Substitution: Melanoidins.
科学的研究の応用
1,3-Dihydroxy-2-propanone-2-13C has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dihydroxy-2-propanone-2-13C involves its interaction with amino acids in the skin, leading to the formation of melanoidins through the Maillard reaction. This reaction occurs when the carbonyl group of dihydroxyacetone reacts with the amino groups of proteins, resulting in the formation of brown pigments . Additionally, dihydroxyacetone can be phosphorylated to form dihydroxyacetone phosphate, which is an important intermediate in glycolysis and lipid biosynthesis .
類似化合物との比較
1,3-Dihydroxy-2-propanone-2-13C can be compared with other similar compounds, such as:
Glyceraldehyde: Another simple sugar that is an intermediate in glycolysis.
Glycerol: A trihydroxy alcohol that can be formed by the reduction of dihydroxyacetone.
Dihydroxyacetone phosphate: A phosphorylated form of dihydroxyacetone that plays a key role in glycolysis.
The uniqueness of this compound lies in its ability to undergo the Maillard reaction, making it valuable in the cosmetic industry for self-tanning products .
特性
CAS番号 |
82425-97-6 |
|---|---|
分子式 |
C3H6O3 |
分子量 |
91.07 g/mol |
IUPAC名 |
1,3-dihydroxy(213C)propan-2-one |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2/i3+1 |
InChIキー |
RXKJFZQQPQGTFL-LBPDFUHNSA-N |
異性体SMILES |
C([13C](=O)CO)O |
正規SMILES |
C(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



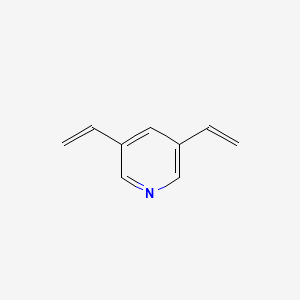
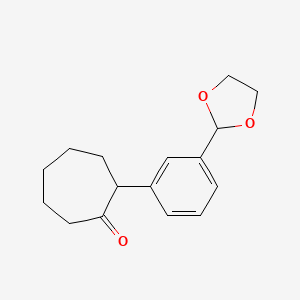
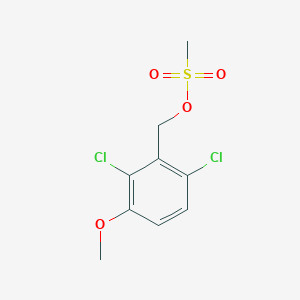

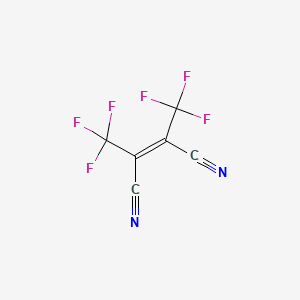
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

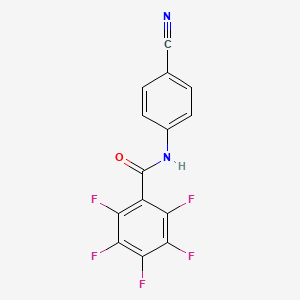
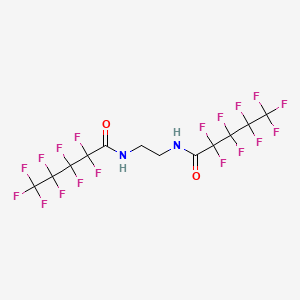
![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)

